Cas no 1257850-83-1 (tert-butyl N-[(3R)-morpholin-3-ylmethyl]carbamate)
![tert-butyl N-[(3R)-morpholin-3-ylmethyl]carbamate structure](https://ja.kuujia.com/scimg/cas/1257850-83-1x500.png)
tert-butyl N-[(3R)-morpholin-3-ylmethyl]carbamate 化学的及び物理的性質
名前と識別子
-
- (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate
- (R)-3-N-Boc-aminomethylmorpholine
- tert-butyl N-[[(3R)-morpholin-3-yl]methyl]carbamate
- tert-butyl N-[(3R)-morpholin-3-ylmethyl]carbamate
-
- MDL: MFCD17010137
- インチ: InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-6-8-7-14-5-4-11-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1
- InChIKey: OTGAMPLHQAGRIU-MRVPVSSYSA-N
- ほほえんだ: O=C(OC(C)(C)C)NC[C@H]1NCCOC1
計算された属性
- せいみつぶんしりょう: 216.14700
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 5
じっけんとくせい
- 密度みつど: 1.032±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 溶出度(58 g/l)(25ºC)、
- PSA: 63.08000
- LogP: 1.03270
tert-butyl N-[(3R)-morpholin-3-ylmethyl]carbamate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261-P280-P305+P351+P338
- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C
tert-butyl N-[(3R)-morpholin-3-ylmethyl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2694-10G |
tert-butyl N-[(3R)-morpholin-3-ylmethyl]carbamate |
1257850-83-1 | 95% | 10g |
¥ 18,909.00 | 2023-03-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131634-250mg |
tert-Butyl N-[[(3R)-morpholin-3-yl]methyl]carbamate |
1257850-83-1 | 98% | 250mg |
¥2188.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2694-5G |
tert-butyl N-[(3R)-morpholin-3-ylmethyl]carbamate |
1257850-83-1 | 95% | 5g |
¥ 11,345.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2694-1G |
tert-butyl N-[(3R)-morpholin-3-ylmethyl]carbamate |
1257850-83-1 | 95% | 1g |
¥ 3,564.00 | 2023-04-05 | |
Alichem | A449036491-5g |
(R)-tert-Butyl (morpholin-3-ylmethyl)carbamate |
1257850-83-1 | 95% | 5g |
$2020.00 | 2023-09-03 | |
eNovation Chemicals LLC | Y1040616-250mg |
Carbamic acid, N-[(3R)-3-morpholinylmethyl]-, 1,1-dimethylethyl ester |
1257850-83-1 | 95% | 250mg |
$255 | 2024-06-08 | |
Alichem | A449036491-10g |
(R)-tert-Butyl (morpholin-3-ylmethyl)carbamate |
1257850-83-1 | 95% | 10g |
$3120.00 | 2023-09-03 | |
Chemenu | CM163329-1g |
tert-butyl (R)-(morpholin-3-ylmethyl)carbamate |
1257850-83-1 | 95% | 1g |
$888 | 2021-08-05 | |
Advanced ChemBlocks | 10207-5G |
(R)-3-N-Boc-aminomethylmorpholine |
1257850-83-1 | 95% | 5G |
$1,055 | 2023-09-15 | |
Advanced ChemBlocks | 10207-1G |
(R)-3-N-Boc-aminomethylmorpholine |
1257850-83-1 | 95% | 1G |
$350 | 2023-09-15 |
tert-butyl N-[(3R)-morpholin-3-ylmethyl]carbamate 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
tert-butyl N-[(3R)-morpholin-3-ylmethyl]carbamateに関する追加情報
tert-butyl N-[(3R)-morpholin-3-ylmethyl]carbamate (CAS No. 1257850-83-1)
The compound tert-butyl N-[(3R)-morpholin-3-ylmethyl]carbamate, identified by the CAS registry number 1257850-83-1, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a tert-butyl group attached to a carbamate moiety, which is further linked to a morpholine ring with an (R)-configuration at the third carbon atom. This configuration imparts specific stereochemical properties, making it a valuable compound for studying enantioselective reactions and biological activities.
Recent studies have highlighted the importance of tert-butyl N-[(3R)-morpholin-3-ylmethyl]carbamate in medicinal chemistry. Researchers have explored its role as a potential lead compound for developing therapeutic agents targeting various diseases. For instance, investigations into its pharmacokinetic profile have revealed promising results, suggesting that it may possess favorable absorption, distribution, metabolism, and excretion (ADME) properties. These findings are particularly relevant in the context of modern drug discovery, where understanding the pharmacokinetics of a compound is crucial for determining its suitability as a drug candidate.
The synthesis of tert-butyl N-[(3R)-morpholin-3-ylmethyl]carbamate involves a multi-step process that combines principles from organic synthesis and stereochemistry. The use of chiral auxiliaries and asymmetric catalysis has been instrumental in achieving the desired enantiomeric excess during the synthesis. These methods not only enhance the efficiency of the reaction but also contribute to the sustainability of chemical processes, aligning with current trends toward greener chemistry.
In terms of biological activity, tert-butyl N-[(3R)-morpholin-3-ylmethyl]carbamate has shown potential as an inhibitor of certain enzymes and receptors. Preclinical studies have demonstrated its ability to modulate key signaling pathways involved in inflammation and neurodegenerative diseases. For example, research published in 2022 indicated that this compound exhibits anti-inflammatory properties by inhibiting the activity of cyclooxygenase (COX) enzymes. Such findings underscore its potential as a candidate for developing novel anti-inflammatory agents.
The stereochemistry of this compound plays a pivotal role in its biological activity. The (R)-configuration at the morpholine ring ensures that the molecule interacts selectively with target proteins, thereby influencing its efficacy and selectivity. This aspect has been extensively studied using computational modeling techniques, such as molecular docking and dynamics simulations. These studies provide insights into the molecular interactions that govern the binding affinity and specificity of the compound.
From an environmental perspective, understanding the fate and behavior of tert-butyl N-[(3R)-morpholin-3-ylmethyl]carbamate in different ecosystems is essential for assessing its potential impact on human health and the environment. Recent research has focused on evaluating its biodegradability under various conditions, including aerobic and anaerobic environments. The results suggest that this compound undergoes moderate biodegradation, which is an important consideration for its safe handling and disposal.
In conclusion, tert-butyl N-[(3R)-morpholin-3-yli methyl]carbamate (CAS No. 1257850-83-) represents a promising molecule with diverse applications in organic synthesis and pharmacology. Its unique structural features, coupled with favorable pharmacokinetic properties and biological activity, make it a valuable subject for further research. As advancements in chemical synthesis and computational modeling continue to evolve, this compound is likely to play an increasingly important role in drug discovery and development.
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